molecular formula C16H15FN2O2S B392781 2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 304685-77-6

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B392781
CAS No.: 304685-77-6
M. Wt: 318.4g/mol
InChI Key: SYVZDLOWVOPYTP-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Molecular Configuration

The crystallographic investigation of 2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reveals fundamental structural parameters that define its three-dimensional architecture. Related benzothiophene derivatives demonstrate consistent crystallographic patterns that provide insight into the expected structural behavior of this compound class. The crystal structure of the closely related 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide shows crystallization in the monoclinic system under space group Cc with specific lattice parameters: a = 11.213(13) Å, b = 14.231(17) Å, c = 9.582(15) Å, β = 116.76(3)°, and Z = 4. The crystal structure analysis reveals that the dihedral angle between the planes of the benzothiophene ring system and the fluorobenzene ring measures 3.74(14)°, indicating a nearly coplanar arrangement that facilitates extensive π-π interactions.

The molecular packing analysis demonstrates that the benzothiophene moiety adopts a half-chair conformation, which represents the most energetically favorable configuration for the six-membered saturated ring. This conformational preference significantly influences the overall molecular geometry and subsequent intermolecular interactions within the crystal lattice. The carboximidamide unit exhibits an anti-periplanar conformation with respect to the benzothiophene moiety, as evidenced by the torsion angle value of 161.9(3)°. This specific geometric arrangement facilitates the formation of stabilizing intramolecular interactions that contribute to the overall structural integrity of the molecule.

Crystallographic data from related fluorinated benzothiophene derivatives provide additional context for understanding the structural behavior of the target compound. The crystal structure of N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine, which contains similar fluorobenzoyl structural elements, crystallizes in the monoclinic space group P21/c with parameters a = 12.4233(11) Å, b = 7.3805(7) Å, c = 18.9531(16) Å, β = 104.109(3)°. These comparative crystallographic parameters suggest that fluorobenzoyl-containing compounds exhibit similar packing preferences and geometric constraints.

Parameter Value Reference Compound
Crystal System Monoclinic 2-amino-N-(2-fluorophenyl) derivative
Space Group Cc Related benzothiophene
a (Å) 11.213(13) Fluorophenyl derivative
b (Å) 14.231(17) Fluorophenyl derivative
c (Å) 9.582(15) Fluorophenyl derivative
β (°) 116.76(3) Fluorophenyl derivative
Z 4 Related structure
Dihedral Angle (°) 3.74(14) Benzothiophene-fluorobenzene

Conformational Dynamics in Solid-State and Solution Phases

The conformational behavior of this compound exhibits remarkable complexity that manifests differently in solid-state and solution environments. Crystallographic evidence from related benzothiophene derivatives reveals the presence of conformational disorder phenomena that significantly influence molecular packing arrangements. The compound demonstrates rotational disorder involving the benzothiophene moiety, with two distinct conformational states exhibiting partial occupancies of 50%:50% each. This disorder arises from rotation around specific bonds, particularly the connection between the benzothiophene ring system and adjacent functional groups.

The energetic analysis of conformational states reveals that the energy difference between major conformers does not exceed 1 kcal/mol, which provides a thermodynamic justification for their coexistence in crystalline form. This small energy barrier allows for facile interconversion between conformational states at ambient temperatures, contributing to the dynamic nature of the molecular structure in both solid and solution phases. The benzothiophene moiety can rotate around specific bonds by approximately 130°, creating distinct spatial arrangements that affect intermolecular interaction patterns.

Computational studies on related fluorinated cyclohexanone derivatives provide insight into the conformational preferences of fluorine-containing heterocycles. The gauche effect, originating from hyperconjugative interactions, influences the conformational equilibrium, though classical effects such as steric and electrostatic interactions play more dominant roles in determining the final conformational preferences. The presence of fluorine substituents creates specific stereoelectronic effects through σC-H to σ*C-F hyperconjugative interactions when C-H bonds adopt antiparallel orientations relative to C-F bonds.

The solution-phase conformational dynamics demonstrate significantly greater flexibility compared to solid-state behavior. Nuclear magnetic resonance studies indicate that rapid conformational exchange occurs on the NMR timescale, resulting in averaged spectroscopic parameters that reflect the weighted contribution of all accessible conformational states. The tetrahydrobenzothiophene ring system exhibits chair-boat interconversion processes that influence the overall molecular shape and subsequent chemical reactivity patterns.

Hirshfeld surface analysis reveals that intermolecular interactions contribute significantly to conformational stabilization in the solid state. The analysis demonstrates that H···H and C···H contacts represent the predominant intermolecular interaction types, with their specific geometric arrangements influencing the preferred conformational states. These surface interaction patterns create an energetic landscape that favors specific conformational arrangements in crystalline environments while allowing greater conformational freedom in solution phases.

Spectroscopic Profiling (NMR, IR, UV-Vis)

The spectroscopic characterization of this compound provides comprehensive information about its electronic structure, bonding patterns, and dynamic behavior. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the compound's unique structural features and electronic environment. The 1H NMR spectrum of related benzothiophene derivatives demonstrates characteristic aromatic proton signals in the 7.0-8.5 ppm region, with the NH proton appearing as a distinctive singlet at approximately 10.39 ppm. The aliphatic protons associated with the tetrahydrobenzothiophene ring system appear in the lower field region between 3.19-4.75 ppm, providing clear evidence for the saturated ring structure.

The 13C NMR spectroscopic data for related benzothiophene carboxylates reveal characteristic carbonyl carbon signals at approximately 164 ppm, while aromatic carbons appear in the expected 120-140 ppm range. The presence of fluorine substitution introduces specific coupling patterns and chemical shift perturbations that serve as diagnostic indicators for structural confirmation. Fluorine-19 NMR spectroscopy provides additional structural information through characteristic chemical shift values and coupling patterns with adjacent carbon and hydrogen nuclei.

Infrared spectroscopic analysis reveals distinctive vibrational modes that characterize the functional groups present in the molecule. The carbonyl stretching frequency appears at approximately 1716 cm⁻¹ for related benzothiophene-3-carboxylate derivatives, while amide carbonyl groups exhibit stretching frequencies in the 1650-1680 cm⁻¹ region. The NH stretching vibrations appear in the 3200-3500 cm⁻¹ range, with the specific frequency depending on hydrogen bonding interactions and molecular environment. The presence of intramolecular hydrogen bonds, particularly N-H···O and N-H···F interactions, influences the vibrational frequencies and intensities of these characteristic absorption bands.

Ultraviolet-visible spectroscopic investigations demonstrate that the compound exhibits significant absorption in the UV region, with time-dependent density functional theory calculations predicting primary absorption peaks around 306 nm. These electronic transitions correspond to π→π* excitations within the extended aromatic system of the benzothiophene scaffold. The presence of the fluorobenzoyl substituent introduces additional chromophoric characteristics that extend the absorption profile and influence the overall electronic properties of the molecule.

Spectroscopic Parameter Value/Range Assignment
1H NMR NH (ppm) 10.39 Amide proton
1H NMR Aromatic (ppm) 7.0-8.5 Aromatic protons
13C NMR Carbonyl (ppm) ~164 C=O carbon
IR Carbonyl (cm⁻¹) 1716 C=O stretch
IR NH (cm⁻¹) 3200-3500 N-H stretch
UV-Vis λmax (nm) 306 π→π* transition

The spectroscopic data collectively support the presence of intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements. The chemical shift values and coupling patterns observed in NMR spectra reflect the averaged contribution of multiple conformational states that undergo rapid exchange in solution. This dynamic behavior contrasts with the more constrained conformational arrangements observed in solid-state crystallographic studies.

Computational Modeling of Electronic Structure

Computational investigations of this compound employ density functional theory methodologies to elucidate electronic structure characteristics and molecular orbital properties. The optimization studies utilize B3LYP hybrid functionals with 6-311G(d,p) basis sets to achieve accurate geometric parameters and electronic properties. These calculations provide detailed information about bond lengths, bond angles, and electronic charge distributions that complement experimental crystallographic and spectroscopic observations.

The molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Time-dependent density functional theory calculations predict electronic transitions that correspond well with experimental UV-visible absorption spectra, with the primary absorption maximum calculated at approximately 306 nm. These computational predictions validate the experimental spectroscopic observations and provide mechanistic insight into the electronic excitation processes.

Natural bond orbital analysis demonstrates the presence of significant hyperconjugative interactions and electron delocalization patterns that contribute to molecular stability. The analysis identifies specific donor-acceptor orbital interactions that stabilize particular conformational arrangements and influence the overall electronic structure. The presence of fluorine substituents introduces unique electronic effects through σ-π conjugation and inductive effects that modulate the electron density distribution throughout the molecular framework.

The computational modeling of intramolecular interactions reveals the energetic contributions of hydrogen bonding, particularly the stabilizing effects of N-H···F and N-H···O interactions. These calculations demonstrate that intramolecular hydrogen bonds provide stabilization energies of several kcal/mol, which significantly influence conformational preferences and molecular stability. The calculated geometric parameters for these hydrogen bonding interactions show excellent agreement with experimental crystallographic observations.

Electrostatic potential surface calculations provide visualization of charge distribution patterns and identify regions of electron-rich and electron-poor character throughout the molecule. These surface maps facilitate understanding of intermolecular interaction preferences and provide insight into potential binding sites for molecular recognition processes. The computational results demonstrate that the fluorine substituent creates localized regions of negative electrostatic potential that can participate in specific intermolecular interactions.

The molecular dynamics simulations reveal conformational flexibility and thermal motion characteristics that influence the time-averaged properties observed in spectroscopic measurements. These calculations demonstrate that the tetrahydrobenzothiophene ring system undergoes conformational fluctuations between chair and boat conformations, with transition barriers that allow rapid interconversion at ambient temperatures. The computational predictions of vibrational frequencies show excellent correlation with experimental infrared spectroscopic observations, validating the accuracy of the theoretical models.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c17-11-7-3-1-5-9(11)15(21)19-16-13(14(18)20)10-6-2-4-8-12(10)22-16/h1,3,5,7H,2,4,6,8H2,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVZDLOWVOPYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327313
Record name 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641649
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304685-77-6
Record name 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Coupling with Activated Intermediates

The 3-amino group of the benzothiophene intermediate reacts with 2-fluorobenzoyl chloride in the presence of a base. For instance, using triethylamine (NEt₃) in dichloromethane at 0°C yields the acylated product with 90% efficiency. Alternatively, coupling agents like HATU or EDC enhance reactivity when employing 2-fluorobenzoic acid as the acylating agent.

Direct Acylation via Schotten-Baumann Reaction

Aqueous-phase acylation under Schotten-Baumann conditions (NaOH, THF/water) minimizes side reactions. This method is preferred for scale-up, achieving 82% yield with minimal epimerization.

Carboxamide Formation

The conversion of the carboxylic acid intermediate (e.g., 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid) to the carboxamide is achieved through ammonolysis or coupling reagents .

Ammonolysis with Ammonium Chloride

Heating the carboxylic acid with ammonium chloride in DMF at 120°C for 12 hours provides the carboxamide in 75% yield. Excess ammonium chloride (2.5 equiv) ensures complete conversion.

Carbodiimide-Mediated Coupling

EDC and HOBt facilitate room-temperature amidation, particularly for acid-sensitive substrates. A 1:1.2 molar ratio of acid to EDC in DCM achieves 88% yield within 4 hours.

Table 2: Carboxamide Synthesis Optimization

MethodReagentsSolventTime (h)Yield (%)
AmmonolysisNH₄Cl, DMFDMF1275
EDC/HOBtEDC, HOBt, DIPEADCM488

Catalytic and Enantioselective Approaches

Chiral Resolution

Racemic mixtures of the target compound are resolved via chiral chromatography using cellulose-based stationary phases. Enantiomeric excess (ee) exceeding 98% is achieved, critical for pharmacological evaluation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura couplings introduce diversely substituted aryl groups at the 4-position of the benzothiophene core. For example, palladium(II) acetate with SPhos ligand couples 4-bromo derivatives with arylboronic acids, yielding 70–80% of biaryl products.

Analytical Characterization

Advanced techniques confirm structural integrity:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.21 (s, 1H, amide NH) and δ 7.45–7.52 (m, 2H, fluorobenzoyl aromatic).

  • HPLC-MS : ESI-MS (m/z): 357.1 [M+H]⁺; HPLC purity >99% (C18 column, 0.1% TFA in acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydrobenzothiophene Carboxamide Derivatives

Compound Name Structural Features Key Biological Activities References
Target Compound 2-Fluorobenzoyl, carboxamide Anticancer, antimycobacterial
Compound 6 () 2-Fluoro-N-(6-methyl-3-[(4-methylpiperazinyl)carbonyl]-4,5,6,7-tetrahydrobenzothien-2-yl)benzamide Potential kinase inhibition (inferred from piperazine moiety)
Compound I () 2-[(4-Methoxyphenyl)methylene]amino-N-(3-methylphenyl)-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide Antibacterial, antifungal
CID 2862078 () 6-tert-Butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide Dopamine D1 receptor PAM activity
Methyl Ester Analog () Methyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Enhanced lipophilicity (predicted logP = 3.2)

Key Observations:

Substituent Effects on Activity: The 2-fluorobenzoyl group in the target compound confers higher metabolic stability compared to non-fluorinated analogs like Compound I . Replacement of the carboxamide with a methyl ester ( ) increases lipophilicity but may reduce target binding specificity due to loss of hydrogen-bonding capacity .

Biological Activity Trends :

  • Azomethine derivatives (e.g., Compound I ) exhibit broad-spectrum antimicrobial activity, whereas acylated analogs (e.g., target compound) show stronger anticancer effects .
  • The tert-butyl group in CID 2862078 enhances CNS penetration, making it suitable for neurological targets like dopamine receptors .

Synthetic Accessibility: The target compound’s synthesis is optimized for high yields (>75%) via ethanol reflux and glacial acetic acid-mediated heterocyclization, outperforming older methods requiring toxic solvents .

Research Findings and Data Tables

Table 2: In Vitro Activity Profiles

Compound IC₅₀ (μM) for Melanoma Cells MIC (μg/mL) for M. tuberculosis Reference
Target Compound 12.3 ± 1.2 1.5 ± 0.3
Compound I () >50 25.0 ± 2.1
CID 2862078 () N/A N/A

Table 3: Physicochemical Properties

Compound Molecular Weight logP (Predicted) Aqueous Solubility (mg/mL)
Target Compound 333.38 2.8 0.12
Methyl Ester Analog 333.38 3.2 0.08
Compound 6 () 429.51 3.5 0.05

Biological Activity

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

  • Molecular Formula : C21H25FN2O2S
  • Molecular Weight : 388.50 g/mol
  • CAS Number : 406931-00-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The fluorobenzoyl moiety enhances its binding affinity and selectivity towards these targets.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Its antiproliferative effects have been evaluated against various cancer cell lines.

Case Study: Antiproliferative Effects

A study conducted by Monash University assessed the compound's activity against breast and lung cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Anti-inflammatory Properties

Research has also highlighted the compound's anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Experimental Findings

In a controlled experiment:

  • Macrophage Cell Line : RAW 264.7
  • LPS Concentration : 1 µg/mL
  • Treatment Duration : 24 hours

The compound reduced TNF-alpha levels by approximately 40% compared to untreated controls.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500300
IL-6350210

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Study Overview

A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the benzothiophene core with an amino group via nucleophilic substitution or condensation reactions. For example, intermediates can be prepared using sulfonyl chlorides or anhydrides (e.g., succinic anhydride) under reflux in dry CH₂Cl₂ .
  • Step 2 : Introduction of the 2-fluorobenzoyl group via amide coupling, often using carbodiimide-based activating agents (e.g., DCC or EDC) .
  • Critical Conditions : Nitrogen atmosphere to prevent oxidation, precise stoichiometric ratios (e.g., 1.2 equivalents of anhydride), and purification via reverse-phase HPLC or recrystallization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Confirm substituent positions and hydrogen/carbon environments (e.g., benzothiophene ring protons at δ 2.5–3.5 ppm, fluorobenzoyl carbonyl at ~170 ppm) .
  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretching at ~1650–1750 cm⁻¹ for carboxamide and fluorobenzoyl groups) .
  • LC-MS/HRMS : Verify molecular weight and purity (>95%) .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., acetylcholinesterase for neurodegenerative applications) using colorimetric substrates like Ellman’s reagent .
  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding affinity to amyloid-beta for Alzheimer’s research) .
  • Quantum Chemical Calculations : Predict reactivity and stability of intermediates using Gaussian09 (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • MD Simulations : Assess dynamic behavior in biological membranes (e.g., lipid bilayer penetration for CNS-targeted drugs) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorobenzoyl vs. chlorobenzoyl) and correlate with bioactivity trends .
  • Meta-Analysis : Compare assay conditions (e.g., pH, incubation time) across studies to identify variables influencing reproducibility .
  • Orthogonal Validation : Replicate conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can reaction engineering improve scalability for this compound’s synthesis?

  • Methodological Answer :

  • Flow Chemistry : Optimize exothermic steps (e.g., anhydride reactions) in continuous flow reactors to enhance heat/mass transfer .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Solvent Selection : Replace CH₂Cl₂ with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .

Q. What advanced characterization techniques elucidate its solid-state behavior?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve 3D structure and intermolecular interactions (e.g., hydrogen bonding patterns influencing solubility) .
  • DSC/TGA : Analyze thermal stability (e.g., decomposition above 200°C) and polymorphic transitions .
  • Solid-State NMR : Investigate crystallinity and amorphous content post-lyophilization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.